N,N'-bis{3-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C34H26N4O4 It is a derivative of benzene and is characterized by the presence of benzamide and dicarboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 3-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reactants and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The benzamide and dicarboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and dicarboxamides.
Scientific Research Applications
N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(4-AMINOPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with amino groups instead of benzamide groups.
N,N’-BIS(4-BUTYLPHENYL)BENZENE-1,4-DICARBOXAMIDE: Contains butyl groups instead of benzamide groups.
Uniqueness
N1,N4-BIS(3-BENZAMIDOPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of benzamide groups, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in applications where these properties are desired.
Properties
Molecular Formula |
C34H26N4O4 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
1-N,4-N-bis(3-benzamidophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H26N4O4/c39-31(23-9-3-1-4-10-23)35-27-13-7-15-29(21-27)37-33(41)25-17-19-26(20-18-25)34(42)38-30-16-8-14-28(22-30)36-32(40)24-11-5-2-6-12-24/h1-22H,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
InChI Key |
RXBVMDROGAJSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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